3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline
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Overview
Description
3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is a complex organic compound that features a quinoline moiety, a vinyl group, and a chlorinated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated derivatives .
Scientific Research Applications
3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The vinyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Chloroaniline: An aniline derivative with a chlorine substituent, used in the synthesis of dyes and pharmaceuticals.
Vinylaniline: An aniline derivative with a vinyl group, used in polymer chemistry
Uniqueness
3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is unique due to its combination of a quinoline moiety, a vinyl group, and a chlorinated aniline structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H33ClN2 |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
3-chloro-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C27H33ClN2/c1-3-5-9-19-30(20-10-6-4-2)24-16-15-23(26(28)21-24)14-13-22-17-18-29-27-12-8-7-11-25(22)27/h7-8,11-18,21H,3-6,9-10,19-20H2,1-2H3/b14-13+ |
InChI Key |
AGKMCNIDMVVSHJ-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
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